

# An In-depth Technical Guide to 3,4-dibromothiophene-2-carbaldehyde

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## Compound of Interest

**Compound Name:** 3,4-Dibromothiophene-2-carbaldehyde

**Cat. No.:** B1280209

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This document provides a comprehensive overview of the physical properties, synthesis, and key reactions of **3,4-dibromothiophene-2-carbaldehyde**, a versatile heterocyclic building block in organic synthesis and medicinal chemistry.

## Core Physical and Chemical Properties

**3,4-dibromothiophene-2-carbaldehyde** is a solid compound at room temperature, appearing as a powder[1][2]. Its core properties are summarized below, providing essential data for reaction planning, safety assessment, and analytical characterization.

Property	Value
CAS Number	32896-02-9 <a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>2</sub> Br <sub>2</sub> OS <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	269.94 g/mol <a href="#">[1]</a>
Appearance	Powder <a href="#">[1]</a>
Melting Point	107-111 °C <a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	305.4 ± 37.0 °C (Predicted)
Density	2.195 ± 0.06 g/cm <sup>3</sup> (Predicted) <a href="#">[3]</a>
InChI Key	QCCFUWPEUHXQMH-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Polar Surface Area	45.3 Å <sup>2</sup> <a href="#">[3]</a>
XLogP3	2.8 <a href="#">[3]</a>

## Experimental Protocols

Detailed methodologies for the synthesis and subsequent reaction of **3,4-dibromothiophene-2-carbaldehyde** are crucial for its application in research and development.

### Synthesis via Vilsmeier-Haack Formylation

The primary route for synthesizing **3,4-dibromothiophene-2-carbaldehyde** is through the Vilsmeier-Haack formylation of 3,4-dibromothiophene. This reaction introduces a formyl (-CHO) group onto the electron-rich thiophene ring.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Starting Material: 3,4-Dibromothiophene Reagents: Phosphorus oxychloride (POCl<sub>3</sub>), N,N-Dimethylformamide (DMF)

Detailed Protocol:

- Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., Argon), N,N-Dimethylformamide (DMF) is cooled to 0 °C in an ice bath. Phosphorus

oxychloride ( $\text{POCl}_3$ , ~1.1 equivalents) is added dropwise to the cooled DMF with vigorous stirring. The mixture is stirred for 30-60 minutes at 0 °C, during which the electrophilic Vilsmeier reagent (a chloroiminium salt) forms.[3][5]

- **Addition of Substrate:** A solution of 3,4-dibromothiophene (1.0 equivalent) in a suitable solvent (e.g., anhydrous DMF or a chlorinated solvent) is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (typically 60-80 °C) for several hours (2-6 hours, monitored by TLC) to ensure complete conversion.
- **Work-up and Hydrolysis:** The reaction mixture is cooled to 0 °C and carefully poured onto crushed ice. A solution of sodium acetate or sodium hydroxide is added to neutralize the acid and hydrolyze the intermediate iminium salt to the aldehyde. This step is often accompanied by vigorous stirring for 1-2 hours.[3]
- **Extraction and Purification:** The resulting aqueous mixture is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure **3,4-dibromothiophene-2-carbaldehyde**.[3]

## Application in Suzuki-Miyaura Cross-Coupling

**3,4-dibromothiophene-2-carbaldehyde** is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the selective formation of carbon-carbon bonds at the bromine-substituted positions, enabling the synthesis of complex biaryl and heteroaryl structures.[6][7][8]

Starting Material: **3,4-dibromothiophene-2-carbaldehyde** Reagents: Arylboronic acid, Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ), Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{K}_3\text{PO}_4$ )

Detailed Protocol:

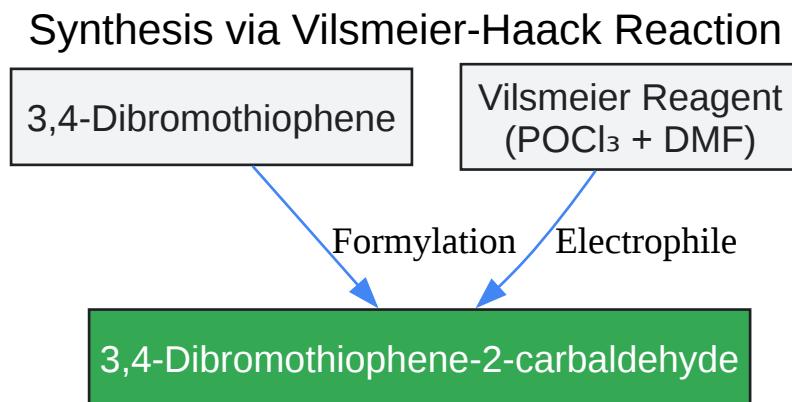
- **Reaction Setup:** To a reaction vessel, add **3,4-dibromothiophene-2-carbaldehyde** (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a base such as potassium

carbonate ( $K_2CO_3$ , ~2.0 equivalents), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), ~5 mol%).<sup>[8]</sup>

- Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 6:1 v/v), to the vessel.<sup>[8]</sup> The system should be purged with an inert gas (Argon or Nitrogen).
- Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or LC-MS. Due to the differential reactivity of the bromine atoms, selective mono-arylation can often be achieved.
- Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic extracts are washed with brine, dried over anhydrous  $Na_2SO_4$ , and concentrated in vacuo. The resulting crude material is purified via silica gel column chromatography to isolate the arylated thiophene product.

## Visualizations of Key Processes

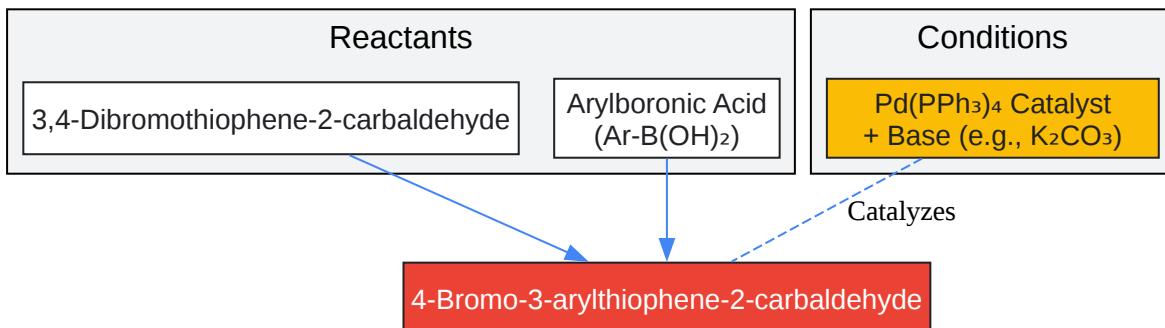
Diagrams generated using Graphviz provide clear visual representations of the synthesis and subsequent functionalization of **3,4-dibromothiophene-2-carbaldehyde**.



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Caption: Vilsmeier-Haack formylation workflow.

## Suzuki-Miyaura Cross-Coupling Pathway

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